molecular formula C13H22F3NO3 B2620486 Tert-butyl 4-(1,1,1-trifluoro-2-hydroxypropan-2-yl)piperidine-1-carboxylate CAS No. 1334494-13-1

Tert-butyl 4-(1,1,1-trifluoro-2-hydroxypropan-2-yl)piperidine-1-carboxylate

Cat. No.: B2620486
CAS No.: 1334494-13-1
M. Wt: 297.318
InChI Key: BRPRFRQFLQOQAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(1,1,1-trifluoro-2-hydroxypropan-2-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and trifluoroacetone under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is often subjected to rigorous quality control measures to ensure consistency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(1,1,1-trifluoro-2-hydroxypropan-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols .

Scientific Research Applications

Tert-butyl 4-(1,1,1-trifluoro-2-hydroxypropan-2-yl)piperidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-(1,1,1-trifluoro-2-hydroxypropan-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(1,1,1-trifluoro-2-hydroxypropan-2-yl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The trifluoromethyl group provides stability and lipophilicity, while the hydroxyl group allows for hydrogen bonding and reactivity .

Properties

IUPAC Name

tert-butyl 4-(1,1,1-trifluoro-2-hydroxypropan-2-yl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22F3NO3/c1-11(2,3)20-10(18)17-7-5-9(6-8-17)12(4,19)13(14,15)16/h9,19H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPRFRQFLQOQAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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